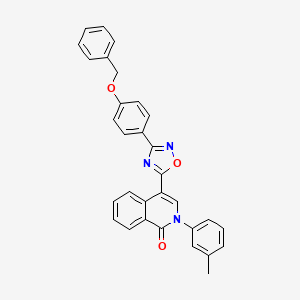

4-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-2-(m-tolyl)isoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

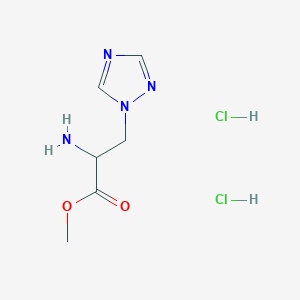

The compound "4-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-2-(m-tolyl)isoquinolin-1(2H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains an isoquinoline core, which is a structural motif found in many natural products and pharmaceuticals. The molecule also features a 1,2,4-oxadiazole ring, a benzyloxy substituent, and a tolyl group, which may contribute to its chemical reactivity and potential pharmacological properties.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through reactions involving phosphorus ylides, as demonstrated in the study of insertion reactions with phosphorus ylides . In this study, 4-(4-Methylphenyl)-2,3-benzoxazin-1-one reacts with various ylides to yield substituted isoquinolines. Although the exact compound is not synthesized in this paper, the methodology could potentially be adapted for its synthesis.

Another relevant synthesis approach is the condensation of substituted aryl aldehydes with specific acetamido acetic acids in the presence of sodium acetate, acetic anhydride, and zinc oxide as a catalyst . This method was used to synthesize oxazol-5(4H)-one derivatives, which share some structural similarities with the target compound.

Molecular Structure Analysis

The molecular structure of the compound includes an isoquinoline moiety, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can contribute to the molecule's electronic properties and potential for hydrogen bonding. The benzyloxy and tolyl substituents are aromatic groups that can influence the molecule's overall conformation and electronic distribution.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including cyclization and substitution. The presence of the oxadiazole ring also suggests potential reactivity, such as nucleophilic attack at the carbon adjacent to the nitrogen atoms. The benzyloxy group could be subject to cleavage under certain conditions, potentially leading to the formation of phenolic derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The aromatic systems and heterocycles suggest it would have significant π-π interactions, which could affect its solubility and crystallinity. The heteroatoms in the oxadiazole ring could engage in hydrogen bonding, influencing its boiling point, melting point, and solubility in various solvents. The compound's reactivity could be explored through studies similar to those that investigate the analgesic and anti-inflammatory activities of oxadiazole derivatives linked to quinazolin-4-one , or the eco-friendly synthesis of quinolin-2(1H)-one derivatives in water .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized novel derivatives linked with structures such as the oxadiazole and isoquinoline rings, focusing on their potential for analgesic, anti-inflammatory, and antimicrobial activities. For example, Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, showcasing potent analgesic and anti-inflammatory activities (D. Dewangan, V. S. Verma, K. T. Nakhate, D. K. Tripathi, P. Kashyap, H. Dhongade, 2016). Similarly, compounds featuring the 1,3,4-oxadiazol-2-yl moiety have been evaluated for antibacterial and antifungal activities by Sirgamalla and Boda (2019), indicating their potential in developing new antimicrobial agents (Rambabu Sirgamalla, Sakram Boda, 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to target key enzymes in inflammatory and oxidative stress pathways .

Mode of Action

It’s known that similar compounds interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

The compound likely affects the biochemical pathways related to inflammation and oxidative stress. By inhibiting key enzymes in these pathways, the compound can potentially reduce inflammation and oxidative damage .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential anti-inflammatory and antioxidant activities. By inhibiting key enzymes in these pathways, the compound could potentially reduce inflammation and oxidative damage at the cellular level .

properties

IUPAC Name |

2-(3-methylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N3O3/c1-21-8-7-11-24(18-21)34-19-28(26-12-5-6-13-27(26)31(34)35)30-32-29(33-37-30)23-14-16-25(17-15-23)36-20-22-9-3-2-4-10-22/h2-19H,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWSGFYPANBVDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)

![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)